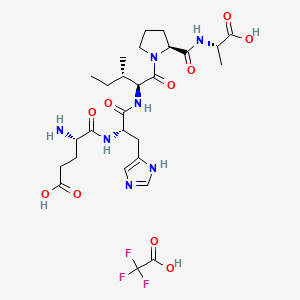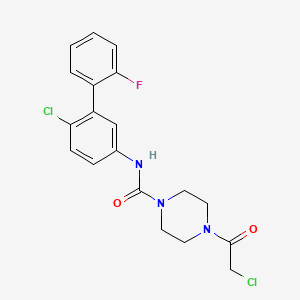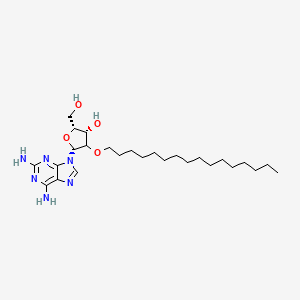
Fibrinogen-Binding Peptide TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fibrinogen-Binding Peptide TFA is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor. This compound is known for its ability to bind fibrinogen, thereby inhibiting platelet adhesion and aggregation. It is primarily used in research settings to study blood coagulation and platelet function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fibrinogen-Binding Peptide TFA involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of trifluoroacetic acid (TFA) in the cleavage step is common to remove the peptide from the resin and deprotect side chains .
Analyse Des Réactions Chimiques
Types of Reactions: Fibrinogen-Binding Peptide TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Major Products: The primary product of these reactions is the desired peptide sequence. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Applications De Recherche Scientifique
Fibrinogen-Binding Peptide TFA has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of fibrinogen in blood coagulation and platelet function.
Medicine: Potential therapeutic applications in preventing thrombosis and other clotting disorders.
Industry: Utilized in the development of biosensors for detecting fibrinogen levels.
Mécanisme D'action
Fibrinogen-Binding Peptide TFA exerts its effects by binding to the fibrinogen receptor, specifically at the vitronectin binding site. This binding inhibits the adhesion of platelets to fibrinogen and prevents platelet aggregation. The inhibition of these processes is crucial in regulating blood clot formation and preventing excessive clotting .
Comparaison Avec Des Composés Similaires
Vitronectin-Binding Peptide: Similar in function but targets the vitronectin receptor.
RGD Peptides: These peptides also inhibit platelet adhesion but through different receptors.
Fibrinogen Gamma-Chain Peptides: Target different sites on the fibrinogen molecule.
Uniqueness: Fibrinogen-Binding Peptide TFA is unique due to its specific design to mimic the vitronectin binding site on the fibrinogen receptor. This specificity allows for targeted inhibition of platelet adhesion and aggregation, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H40F3N7O10 |
|---|---|
Poids moléculaire |
679.6 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H39N7O8.C2HF3O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;3-2(4,5)1(6)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);(H,6,7)/t13-,14-,16-,17-,18-,20-;/m0./s1 |
Clé InChI |
OVODFPNTFPNCIQ-LBIDXIFHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)



![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)


